4-Amino-1,2,4-Triazolidin-3,5-dion

Übersicht

Beschreibung

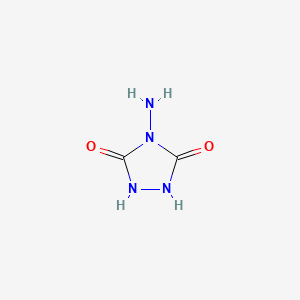

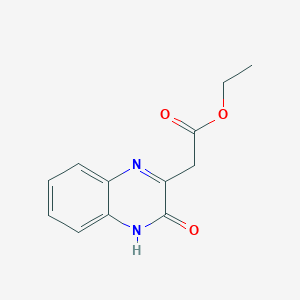

4-Amino-1,2,4-triazolidine-3,5-dione, or ATD, is a heterocyclic compound composed of an amine and a triazole ring. It is a white crystalline solid that is soluble in water and insoluble in organic solvents. ATD is a versatile compound with a variety of applications in the fields of medicine, biochemistry, and organic chemistry.

Wissenschaftliche Forschungsanwendungen

Kristallstrukturanalyse

Urazin wurde auf seine Kristallstruktur und Interaktionen untersucht. Es kann komplexe Addukte mit Metallen wie Kupfer (CuCl2) bilden, wobei die Kupferatome oktaedrisch von zwei Sauerstoffatomen und zwei aminischen Stickstoffatomen aus chelatisierenden Urazinen und zwei Chloratomen koordiniert werden .

Liganden-Interaktionen

Die Verbindung kann an Stapelinteraktionen teilnehmen, die nicht als einfache π-π-Interaktionen definiert sind, was in der Materialwissenschaft und Koordinationschemie von Interesse sein könnte .

Safety and Hazards

The safety information for 4-Amino-1,2,4-triazolidine-3,5-dione includes several hazard statements such as H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

The future directions of research on 4-Amino-1,2,4-triazolidine-3,5-dione could involve exploring its reactivity with a wide array of unsaturated hydrocarbons . Additionally, the synthesis of new 1,2,4-triazolidines-3-thiones, which are structurally similar to 4-Amino-1,2,4-triazolidine-3,5-dione, could serve as a template for drug designing such as AChE inhibitors .

Wirkmechanismus

Mode of Action

It’s known that this compound can form stable adducts with copper atoms, as shown in its adduct with cucl2 . The copper atoms are octahedrally coordinated by two oxygen atoms and two aminic nitrogen from chelating uraxines and two chlorine atoms . This suggests that 4-Amino-1,2,4-triazolidine-3,5-dione may interact with its targets through coordination chemistry.

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Amino-1,2,4-triazolidine-3,5-dione is currently unavailable

Biochemische Analyse

Biochemical Properties

4-Amino-1,2,4-triazolidine-3,5-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft This interaction leads to the inhibition of acetylcholinesterase activity, which can have various physiological effects

Cellular Effects

The effects of 4-Amino-1,2,4-triazolidine-3,5-dione on various types of cells and cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by 4-Amino-1,2,4-triazolidine-3,5-dione can lead to an accumulation of acetylcholine, which in turn affects cell signaling and neurotransmission . Furthermore, this compound may impact gene expression by modulating the activity of transcription factors and other regulatory proteins. The overall effect on cellular metabolism is complex and may vary depending on the specific cell type and experimental conditions.

Molecular Mechanism

The molecular mechanism of action of 4-Amino-1,2,4-triazolidine-3,5-dione involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine . This inhibition results in increased levels of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission. Additionally, 4-Amino-1,2,4-triazolidine-3,5-dione may interact with other enzymes and proteins, altering their activity and subsequently affecting various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-1,2,4-triazolidine-3,5-dione can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. It has been reported that 4-Amino-1,2,4-triazolidine-3,5-dione is relatively stable under normal laboratory conditions . Its degradation products and their potential impact on cellular processes require further investigation. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 4-Amino-1,2,4-triazolidine-3,5-dione in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of acetylcholinesterase and modulation of neurotransmission . At higher doses, toxic or adverse effects may be observed. These effects can include neurotoxicity, hepatotoxicity, and other systemic toxicities. It is important to determine the threshold doses for both therapeutic and toxic effects to ensure the safe and effective use of 4-Amino-1,2,4-triazolidine-3,5-dione in biomedical applications.

Metabolic Pathways

4-Amino-1,2,4-triazolidine-3,5-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with acetylcholinesterase is a key aspect of its metabolic role Additionally, it may influence other metabolic pathways by modulating the activity of enzymes involved in the synthesis and degradation of biomolecules

Transport and Distribution

The transport and distribution of 4-Amino-1,2,4-triazolidine-3,5-dione within cells and tissues are critical factors that determine its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, 4-Amino-1,2,4-triazolidine-3,5-dione can localize to various cellular compartments, where it exerts its biochemical effects. The accumulation and localization of the compound within specific tissues and organs can influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 4-Amino-1,2,4-triazolidine-3,5-dione is an important determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the synaptic cleft in neurons, where it inhibits acetylcholinesterase and modulates neurotransmission. Understanding the subcellular localization of 4-Amino-1,2,4-triazolidine-3,5-dione can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

4-amino-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFMTHGMFVQPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NNC(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286392 | |

| Record name | 4-Amino-1,2,4-triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21531-96-4 | |

| Record name | 21531-96-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC45248 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-1,2,4-triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1,2,4-triazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 4-Amino-1,2,4-triazolidine-3,5-dione in forming complexes with transition metals?

A1: The crystal structure analysis of 4-Amino-1,2,4-triazolidine-3,5-dione reveals its potential to act as a ligand through its nitrogen and oxygen atoms []. This capability allows it to form complexes with transition metals like copper(II) []. The study specifically elucidates the crystal structure of dichlorobis(4-amino-1,2,4-triazolidine-3,5-dione-N, O)copper(II), showcasing the coordination mode of urazine with the copper ion [].

Q2: How have researchers explored the complex formation between 4-Amino-1,2,4-triazolidine-3,5-dione and different transition metals?

A2: Researchers have successfully synthesized and characterized complexes of 4-Amino-1,2,4-triazolidine-3,5-dione with various transition metals, including Cobalt(II), Nickel(II), Copper(II), and Zinc(II) []. These complexes were characterized using various techniques, confirming the interaction between the ligand and the metal ions [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)